Cas no 771505-22-7 (N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)cyclopropanecarboxamide)
N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)cyclopropanecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)cyclopropanecarboxamide
- CHEMBL1410766
- AKOS001043276
- N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide
- BDBM39462
- cid_2998122
- MLS000053249
- N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide
- N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanecarboxamide
- N-[4-(6-imidazo[2,1-b]thiazolyl)phenyl]cyclopropanecarboxamide
- 771505-22-7
- SMR000067558
- HMS2327P05
- F1897-0441
- N-(4-imidazo[2,1-b]thiazol-6-ylphenyl)cyclopropanecarboxamide
-
- Inchi: 1S/C15H13N3OS/c19-14(11-1-2-11)16-12-5-3-10(4-6-12)13-9-18-7-8-20-15(18)17-13/h3-9,11H,1-2H2,(H,16,19)
- InChI Key: JPJQSAUKAYGDOQ-UHFFFAOYSA-N
- SMILES: C1(C(NC2=CC=C(C3=CN4C=CSC4=N3)C=C2)=O)CC1
Computed Properties
- Exact Mass: 283.07793322g/mol
- Monoisotopic Mass: 283.07793322g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 74.6Ų
N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)cyclopropanecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1897-0441-2μmol |
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide |
771505-22-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1897-0441-5μmol |
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide |
771505-22-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1897-0441-10μmol |
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide |
771505-22-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1897-0441-1mg |
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide |
771505-22-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1897-0441-2mg |
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide |
771505-22-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1897-0441-3mg |
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide |
771505-22-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1897-0441-4mg |
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide |
771505-22-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1897-0441-5mg |
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide |
771505-22-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1897-0441-10mg |
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide |
771505-22-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)cyclopropanecarboxamide Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)cyclopropanecarboxamide
Recent Advances in the Study of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide (CAS: 771505-22-7)
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide (CAS: 771505-22-7) is a novel small molecule compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique imidazothiazole scaffold, has shown promising potential in various therapeutic applications, particularly in oncology and infectious diseases. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.
The compound's structure, featuring a cyclopropanecarboxamide moiety linked to an imidazothiazole core, has been the subject of extensive structure-activity relationship (SAR) studies. Researchers have identified that the cyclopropane ring enhances the compound's metabolic stability, while the imidazothiazole moiety contributes to its high affinity for specific biological targets. These findings have been instrumental in guiding the design of derivatives with improved potency and selectivity.
Recent preclinical investigations have demonstrated that N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide exhibits potent inhibitory activity against key signaling pathways involved in cancer cell proliferation. In particular, it has been shown to target kinases such as PI3K and mTOR, which are critical for tumor growth and survival. In vitro and in vivo studies have reported significant reductions in tumor volume and increased apoptosis in treated models, suggesting its potential as a targeted therapy for certain malignancies.
Beyond oncology, this compound has also been explored for its antimicrobial properties. Preliminary data indicate that it possesses broad-spectrum activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The mechanism underlying this activity appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to fully characterize its mode of action.
Despite these promising findings, challenges remain in the development of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide as a therapeutic agent. Issues such as bioavailability, toxicity, and potential off-target effects need to be addressed through rigorous optimization and safety profiling. Current efforts are focused on synthesizing analogs with enhanced pharmacological properties and conducting comprehensive toxicological assessments.
In conclusion, N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide represents a compelling candidate for further development in both anticancer and antimicrobial therapies. Its unique chemical structure and multifaceted biological activities underscore its potential to address unmet medical needs. Continued research and collaboration across academia and industry will be essential to translate these preclinical findings into clinical applications.
771505-22-7 (N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)cyclopropanecarboxamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)